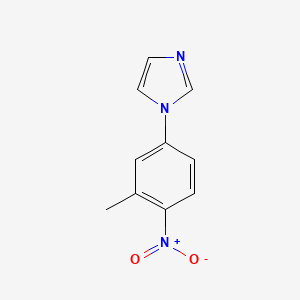

1-(3-Methyl-4-nitrophenyl)-1H-imidazole

Beschreibung

1-(3-Methyl-4-nitrophenyl)-1H-imidazole (CAS: 102791-92-4) is a nitro-substituted imidazole derivative with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol . The compound features a methyl group at the 3-position and a nitro group at the 4-position of the phenyl ring attached to the imidazole core. It is commercially available for research purposes, though suppliers like Sigma-Aldrich provide it without purity guarantees, necessitating independent validation by users .

Eigenschaften

IUPAC Name |

1-(3-methyl-4-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-9(12-5-4-11-7-12)2-3-10(8)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUDPOPONCSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(3-Methyl-4-nitrophenyl)-1H-imidazole typically involves the reaction of 3-methyl-4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-(3-Methyl-4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

- Appearance : Solid

- Solubility : Soluble in organic solvents

- Stability : Stable under normal conditions but sensitive to light and moisture.

Chemistry

1-(3-Methyl-4-nitrophenyl)-1H-imidazole serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in:

- Synthesis of Novel Compounds : It can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : The compound can act as a catalyst or reagent in various organic reactions, including substitution and addition reactions.

Biological Applications

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer or infections.

Material Science

The compound's unique properties are also being explored in material sciences:

- Advanced Battery Technology : this compound is being researched for its potential use in advanced battery systems due to its electrochemical properties.

- Polymer Development : Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as strength and thermal stability.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2023) demonstrated that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in many pathogens. This inhibition was quantified using IC50 values, showcasing its potential as a therapeutic agent.

Case Study 3: Battery Applications

In a recent study on energy storage materials, researchers found that incorporating this compound into battery electrodes improved charge-discharge cycles by enhancing conductivity and stability under operational conditions.

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Electronic Effects : Nitro groups enhance electrophilicity, making these compounds reactive intermediates in synthesis. The methyl group in the target compound may moderate this effect through electron donation .

- Solubility : Methoxy-substituted analogs (e.g., 1-(3-methoxyphenyl)-1H-imidazole) exhibit improved aqueous solubility compared to nitro derivatives, which are often lipophilic .

Biologische Aktivität

1-(3-Methyl-4-nitrophenyl)-1H-imidazole (CAS No. 102791-92-4) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, anti-inflammatory, and antifungal applications. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a 3-methyl-4-nitrophenyl group. The imidazole nucleus is known for its pharmacophoric properties, making it a valuable scaffold in medicinal chemistry.

Antiviral Activity

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit significant antiviral properties. For instance, compounds in a related study showed moderate antiviral activity with percentage inhibition rates ranging from 33% to 45%, alongside cytotoxicity values (CC50) greater than 200 µM . Specifically, compounds that inhibit the HIV-1 integrase (IN) showed promising results in disrupting the interaction between IN and LEDGF/p75, which is critical for viral replication.

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound | % Inhibition | CC50 (µM) |

|---|---|---|

| 11a | >50% | >200 |

| 11b | >50% | 158.4 |

| 11h | >50% | 50.4 |

Anti-inflammatory Activity

In vivo studies have indicated that certain imidazole derivatives possess anti-inflammatory properties. For example, two specific compounds demonstrated up to 58% inhibition of inflammation with minimal gastrointestinal irritation . These findings suggest that modifications to the imidazole structure can enhance its therapeutic efficacy while reducing side effects.

Table 2: Anti-inflammatory Efficacy of Imidazole Derivatives

| Compound | % Inhibition | GI Irritation Severity Index |

|---|---|---|

| 2h | 49.58% | 0.17 |

| 2l | 58.02% | 0.34 |

Antifungal Activity

The antifungal potential of imidazole derivatives has also been explored extensively. In vitro tests revealed that certain synthesized compounds exhibited significant antifungal activity against various strains, with Minimum Inhibitory Concentrations (MIC) as low as 12.5 µg/mL . This positions imidazoles as promising candidates in the development of new antifungal agents.

Table 3: Antifungal Activity of Selected Compounds

| Compound | MIC (µg/mL) |

|---|---|

| 3h | 12.5 |

| 3l | 12.5 |

Study on HIV-1 Integrase Inhibition

A notable study evaluated the ability of several imidazole derivatives to inhibit HIV-1 integrase activity. The results indicated that compounds with specific substitutions on the imidazole ring could effectively disrupt critical protein interactions necessary for viral replication, achieving inhibition rates above 89% for some derivatives .

Synthesis and Characterization

The synthesis of these compounds typically involves multi-step reactions starting from readily available precursors like glyoxal derivatives and various substituted anilines. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structures and purity of the synthesized compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.